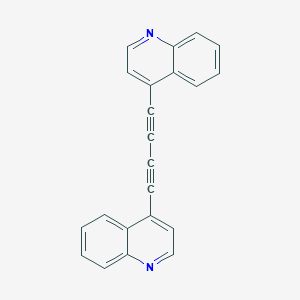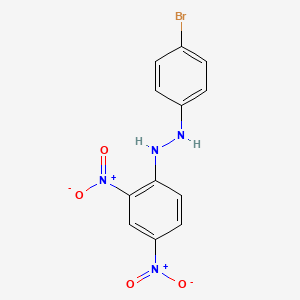![molecular formula C20H17NO2 B14195815 Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- CAS No. 848029-81-2](/img/structure/B14195815.png)
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- is a synthetic organic compound belonging to the naphthofuran family. This compound is characterized by a fused naphthalene and furan ring system, with an acetamide group and a phenyl substituent. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- typically involves the cyclization of naphthol derivatives. One common method involves the reaction of 1-naphthol with allyl bromide in the presence of potassium carbonate and acetone . The resulting intermediate undergoes further reactions to form the desired naphthofuran structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted naphthofuran derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- involves its interaction with molecular targets such as NF-κB, a transcription factor involved in the regulation of immune responses . By inhibiting NF-κB activity, the compound can potentially reduce inflammation and exhibit anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide: Exhibits similar inhibitory activity against NF-κB.
5-Chloro-2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide: Shows enhanced anticancer activity due to the presence of electron-withdrawing groups.
Uniqueness
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- is unique due to its specific structural features, such as the fused naphthalene and furan rings, and the presence of an acetamide group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
848029-81-2 |
|---|---|
Formule moléculaire |
C20H17NO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-(2-phenyl-1H-benzo[e][1]benzofuran-2-yl)acetamide |
InChI |
InChI=1S/C20H17NO2/c21-19(22)13-20(15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-18(17)23-20/h1-11H,12-13H2,(H2,21,22) |
Clé InChI |
YZJNSGNKNGZYCP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC3=CC=CC=C23)OC1(CC(=O)N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


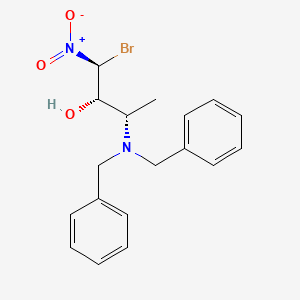

![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)

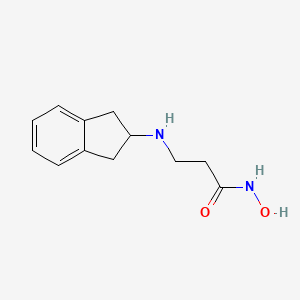

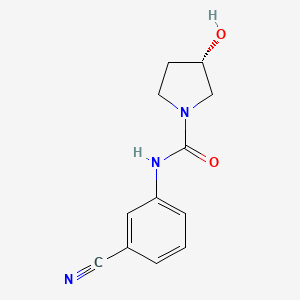
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
